![molecular formula C13H17N3O5 B2389498 N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide CAS No. 899978-86-0](/img/structure/B2389498.png)
N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide
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Overview
Description
N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide, also known as HBNP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HBNP is a nitrophenyl oxalamide derivative that has been synthesized through various methods and has been found to possess unique biochemical and physiological effects.
Mechanism of Action
N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide is a competitive inhibitor of serine proteases. It binds to the active site of the enzyme and prevents the substrate from binding. N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide has been found to inhibit various serine proteases, including trypsin, chymotrypsin, and thrombin.
Biochemical and Physiological Effects:
N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide has been found to have unique biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis. N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide has been found to inhibit platelet aggregation, which makes it a potential therapeutic agent for cardiovascular diseases.
Advantages and Limitations for Lab Experiments
N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in good yields. N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide is also a potent inhibitor of serine proteases, which makes it a valuable tool for studying the role of proteases in various biological processes. However, N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide has some limitations for lab experiments. It has low solubility in water, which makes it difficult to use in aqueous systems. In addition, N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide has low cell permeability, which limits its use in cellular assays.
Future Directions
There are several future directions for the research on N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide. One direction is to develop N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide derivatives with improved solubility and cell permeability. Another direction is to study the role of N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide has been found to inhibit the activity of proteases that are involved in the pathogenesis of these diseases. Therefore, N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide may have potential therapeutic applications for these diseases. Finally, N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide can be used as a tool to study the role of proteases in various biological processes, such as blood coagulation, inflammation, and cancer.
Synthesis Methods
N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide can be synthesized by various methods, including the condensation reaction of 1-hydroxybutan-2-amine with 2-methyl-5-nitrobenzoyl chloride, followed by the reaction with oxalyl chloride. Another method involves the reaction of 1-hydroxybutan-2-amine with 2-methyl-5-nitrobenzoyl isocyanate, followed by the reaction with oxalic acid. Both methods have been reported to yield N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide in good yields.
Scientific Research Applications
N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide has been found to have potential applications in various fields, including biochemistry, pharmacology, and neuroscience. In biochemistry, N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide has been used as a substrate for the assay of serine proteases. In pharmacology, N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide has been used as a model compound to study the inhibition of enzymes. In neuroscience, N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide has been used as a tool to study the role of proteases in neurodegenerative diseases.
properties
IUPAC Name |
N'-(1-hydroxybutan-2-yl)-N-(2-methyl-5-nitrophenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5/c1-3-9(7-17)14-12(18)13(19)15-11-6-10(16(20)21)5-4-8(11)2/h4-6,9,17H,3,7H2,1-2H3,(H,14,18)(H,15,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPVSCMXKAZAOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide |
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